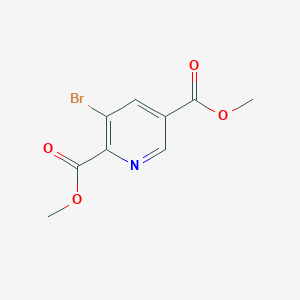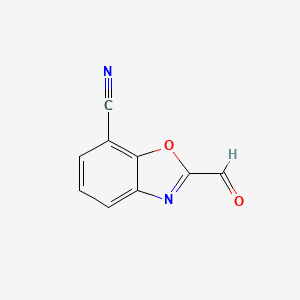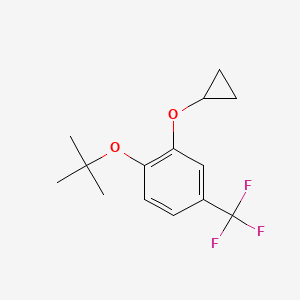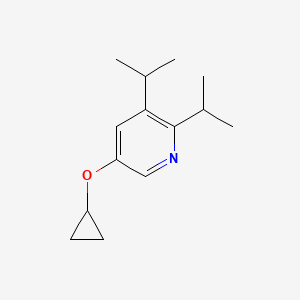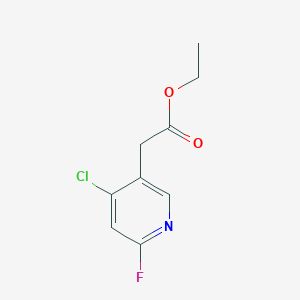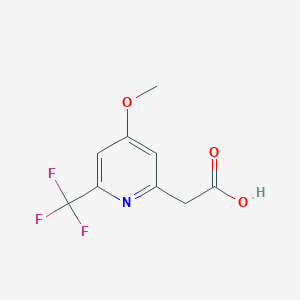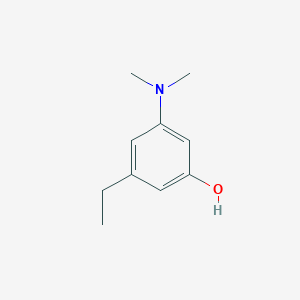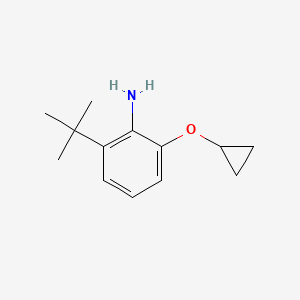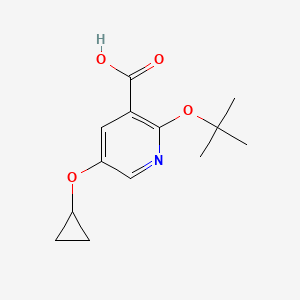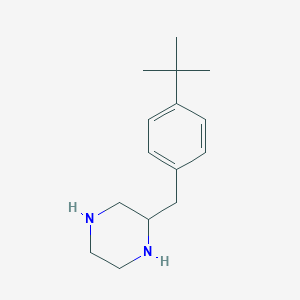![molecular formula C8H8ClF3N2 B14847086 2-[6-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14847086.png)
2-[6-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[6-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine is an organic compound with the molecular formula C8H8ClF3N2. It is a derivative of pyridine, characterized by the presence of a chloro and trifluoromethyl group on the pyridine ring. This compound is of significant interest in various fields, including agrochemicals and pharmaceuticals, due to its unique chemical properties and biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine typically involves multiple steps. One common method starts with 2,3-dichloro-5-(trifluoromethyl)pyridine as the raw material. The process includes nucleophilic substitution and decarboxylation reactions to form 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile. This intermediate is then subjected to catalytic hydrogenation reduction and hydrolysis to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis is optimized for high yield and purity. The preferred solvent is DMF, and the base used is anhydrous potassium carbonate. The hydrogenation reaction is carried out using a 5% Pd/C catalyst at a temperature of 15°C for 12 hours. The final product is obtained with a yield of 78.8% and a purity of 96.2% .
化学反应分析
Types of Reactions
2-[6-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation is a common method for reducing this compound.
Substitution: Nucleophilic substitution reactions are frequently employed, especially in the presence of bases like potassium carbonate.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with Pd/C catalyst.
Bases: Anhydrous potassium carbonate, sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces the corresponding amine .
科学研究应用
2-[6-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, such as pesticides and herbicides
作用机制
The mechanism of action of 2-[6-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate biological membranes. This compound is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity .
相似化合物的比较
Similar Compounds
- 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine hydrochloride
- 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]ethanamine
- 3-Chloro-5-(trifluoromethyl)-2-(2-aminoethyl)pyridine
Uniqueness
What sets 2-[6-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine apart from similar compounds is its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties. The combination of the chloro and trifluoromethyl groups enhances its reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C8H8ClF3N2 |
|---|---|
分子量 |
224.61 g/mol |
IUPAC 名称 |
2-[6-chloro-3-(trifluoromethyl)pyridin-2-yl]ethanamine |
InChI |
InChI=1S/C8H8ClF3N2/c9-7-2-1-5(8(10,11)12)6(14-7)3-4-13/h1-2H,3-4,13H2 |
InChI 键 |
SUCPUIYGVRLVPA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1C(F)(F)F)CCN)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



